molecular formula C5H12ClNO2 B6177888 rac-(1R,2R)-3-amino-2-methoxycyclobutan-1-ol hydrochloride CAS No. 2567494-36-2

rac-(1R,2R)-3-amino-2-methoxycyclobutan-1-ol hydrochloride

Cat. No. B6177888
CAS RN: 2567494-36-2
M. Wt: 153.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular weight of “rac-(1R,2R)-3-amino-2-methoxycyclobutan-1-ol hydrochloride” is 209.71 . The SMILES string representation of the molecule is O[C@H]1C@@HNCCOC.Cl . This provides a way to visualize the molecule’s structure using cheminformatics software.


Physical And Chemical Properties Analysis

“rac-(1R,2R)-3-amino-2-methoxycyclobutan-1-ol hydrochloride” is a solid substance . The flash point is not applicable . It’s important to note that the buyer assumes responsibility to confirm product identity and/or purity .

Safety and Hazards

The compound has been classified as an Eye Irritant (2) and Skin Irritant (2) . The safety information pictograms indicate that it is a GHS07 (exclamation mark), which denotes 'Warning’ . The hazard statements are H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The precautionary statements are P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-3-amino-2-methoxycyclobutan-1-ol hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-methoxycyclobutanone", "L-alanine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Reduction of 2-methoxycyclobutanone with sodium borohydride in methanol to yield rac-(1R,2R)-2-methoxycyclobutan-1-ol", "Step 2: Protection of the hydroxyl group in rac-(1R,2R)-2-methoxycyclobutan-1-ol with tert-butyldimethylsilyl chloride in the presence of imidazole to yield tert-butyldimethylsilyl ether of rac-(1R,2R)-2-methoxycyclobutan-1-ol", "Step 3: Conversion of tert-butyldimethylsilyl ether of rac-(1R,2R)-2-methoxycyclobutan-1-ol to rac-(1R,2R)-3-chloro-2-methoxycyclobutan-1-ol with hydrochloric acid", "Step 4: Reaction of rac-(1R,2R)-3-chloro-2-methoxycyclobutan-1-ol with L-alanine in the presence of sodium hydroxide to yield rac-(1R,2R)-3-amino-2-methoxycyclobutan-1-ol", "Step 5: Quaternization of rac-(1R,2R)-3-amino-2-methoxycyclobutan-1-ol with hydrochloric acid to yield rac-(1R,2R)-3-amino-2-methoxycyclobutan-1-ol hydrochloride" ] }

CAS RN

2567494-36-2

Product Name

rac-(1R,2R)-3-amino-2-methoxycyclobutan-1-ol hydrochloride

Molecular Formula

C5H12ClNO2

Molecular Weight

153.6

Purity

95

Origin of Product

United States

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